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molecular formula C7H8ClN B8559042 Pyridine, 4-ethenyl-, hydrochloride CAS No. 3283-40-7

Pyridine, 4-ethenyl-, hydrochloride

Cat. No. B8559042
M. Wt: 141.60 g/mol
InChI Key: DYPSPXFRXXXUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05072029

Procedure details

A mixture of 310 mL (2.75 mol) of 3,4-dihydro-2H-pyran, 99.1 g (94 mL, 1.38 mol) of acrylic acid, 5 g of crosslinked poly(4-vinylpyridine hydrochloride) (Fluka Chemical Corp., catalog number 82803, 6 meq/g), and 0.5 g of phenothiazine was warmed until an exothermic reaction caused the temperature to rise to 99° C. An ice bath was used to cool the mixture to 65° C., and the mixture was stirred at 65° C. for 18 hours. After cooling to room temperature, the mixture was filtered to remove the catalyst. NMR analysis of the filtrate showed the presence of 2-tetrahydropyranyl acrylate and 3,4-dihydro-2H-pyran with little or no acrylic acid. The mixture was stirred with anhydrous sodium carbonate and calcium hydride for 1 hour. After removal of excess 3,4-dihydro-2H-pyran in a rotary evaporator, distillation over calcium hydride, anhydrous sodium carbonate, and phenothiazine gave 136.6 g of 2-tetrahydropyranyl acrylate, b.p. 66°-70° C. (3.2 mm).
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9]>C=CC1C=CN=CC=1.Cl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:7]([O:11][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1)(=[O:10])[CH:8]=[CH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
310 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
94 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
C=CC1=CC=NC=C1.Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed until an exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 99° C
CUSTOM
Type
CUSTOM
Details
An ice bath was used
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
STIRRING
Type
STIRRING
Details
The mixture was stirred with anhydrous sodium carbonate and calcium hydride for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of excess 3,4-dihydro-2H-pyran
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator, distillation over calcium hydride, anhydrous sodium carbonate, and phenothiazine

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)(=O)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 136.6 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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